N-(Piperidin-3-yl)isobutyramide
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Overview
Description
Synthesis Analysis N-(Piperidin-3-yl)isobutyramide and its derivatives have been synthesized through various methods, demonstrating the compound's relevance in medicinal chemistry and drug discovery. For instance, the synthesis of N-substituted derivatives has been achieved by reacting benzenesulfonyl chloride with amino piperidine under controlled conditions, followed by substitution at the nitrogen atom with different electrophiles, yielding a series of N-substituted derivatives of acetamide bearing a piperidine moiety (Khalid et al., 2014). Furthermore, direct N-H/α,α,β,β-C(sp3)-H functionalization of piperidine via an azomethine ylide route has been reported, highlighting a metal-free synthesis approach for spirooxindoles bearing 3-substituted oxindole moieties (Du et al., 2017).
Molecular Structure Analysis The molecular and crystal structures of compounds containing the piperidine moiety have been determined by various methods such as X-ray diffraction, IR, and NMR techniques, which help in understanding the conformation and stereochemistry of these molecules. For example, N-(8-Isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide, a compound with a structure related to piperidine, was synthesized, and its structure was elucidated through detailed spectral analysis (Cabezas et al., 1988).
Chemical Reactions and Properties Piperidine derivatives exhibit a range of chemical reactivities, including functionalization and participation in cycloaddition reactions. A notable example is the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available precursors, demonstrating the versatility of piperidine derivatives in synthetic chemistry (Košak et al., 2014).
Physical Properties Analysis The physical properties of piperidine derivatives, such as solubility, melting points, and boiling points, are crucial for their application in medicinal chemistry. The synthesis and characterization of compounds like N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide have been documented, which provides insights into their physical characteristics and potential as pharmacological agents (Bonaventure et al., 2004).
Chemical Properties Analysis The chemical properties, including reactivity, stability, and interactions with biological targets, of piperidine derivatives are of significant interest. Studies have shown that piperidine derivatives can serve as potent inhibitors or antagonists for various receptors, demonstrating their chemical behavior in biological systems. For instance, the synthesis and evaluation of N-alkyl-S-[3-(piperidin-1-yl)propyl]isothioureas as high affinity and species-selective histamine H(3) receptor antagonists highlight the specific chemical interactions and potential therapeutic applications of these compounds (Harusawa et al., 2013).
Scientific Research Applications
Antibacterial and Antifungal Activity
Compounds structurally related to N-(Piperidin-3-yl)isobutyramide have demonstrated inhibitory activities against pathogenic bacteria and fungi. For instance, derivatives found in Piper species have shown significant antibacterial properties against Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus. Additionally, certain amide alkaloids from Piper nigrum and Piper hispidum exhibit notable antifungal activities, suggesting potential applications in addressing microbial resistance (Nongmai et al., 2021; Navickiene et al., 2000).
Insecticidal Properties
Research has identified the insecticidal efficacy of N-(Piperidin-3-yl)isobutyramide analogs against various insect species. Compounds derived from maritime plants like Otanthus maritimus and Piper nigrum have shown activity against ants, termites, and mosquito species, indicating their potential as natural insecticides (Christodoulopoulou et al., 2005; Park, 2011).
Anticancer and Antiproliferative Effects
Certain piperidine derivatives have been explored for their anticancer properties, particularly through the modulation of key cellular receptors or enzymes. These compounds have been studied for their potential to inhibit the proliferation of cancer cells, including vascular smooth muscle cell proliferation, which is crucial for cancer growth and metastasis (Mair et al., 2015).
Enhancement of Drug Efficacy
Studies have also highlighted the role of piperidine derivatives in enhancing the efficacy of existing antimicrobial agents. For example, piperine has been shown to significantly reduce the minimum inhibitory concentrations (MICs) of ciprofloxacin against methicillin-resistant Staphylococcus aureus, indicating its potential as a bioenhancer to improve the performance of antibiotic treatments (Khan et al., 2006).
Safety And Hazards
Future Directions
Piperidine derivatives, including “N-(Piperidin-3-yl)isobutyramide”, have significant potential in drug discovery due to their wide range of biological activities . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, further studies are needed to fully understand the biological activities and mechanisms of action of these compounds .
properties
IUPAC Name |
2-methyl-N-piperidin-3-ylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)9(12)11-8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQMAIJPUJURSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidin-3-yl)isobutyramide | |
CAS RN |
176525-37-4 |
Source
|
Record name | 2-methyl-N-(piperidin-3-yl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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